Levonorgestrel-D8 (major)

LC-MS/MS Bioanalysis Isotope Dilution

Levonorgestrel-D8 (major) is the optimal SIL-IS for levonorgestrel bioanalysis. Its +8 Da mass shift prevents spectral overlap from the analyte's natural M+6 isotope, eliminating cross-talk and ensuring accuracy at sub-nanomolar LLOQs (0.05 ng/mL). Unlike unlabeled or D6 analogs, it corrects for matrix effects and recovery inconsistencies, meeting FDA/EMA bioanalytical validation guidelines. Essential for clinical trial plasma assays, IUD release studies, and drug-interaction investigations. Choose Levonorgestrel-D8 (major) for robust, regulatory-compliant quantification.

Molecular Formula C21H20O2D8
Molecular Weight 320.5
Cat. No. B1165279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevonorgestrel-D8 (major)
Molecular FormulaC21H20O2D8
Molecular Weight320.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePurity:99% HPLC; >98 atom % DWhite solid

Structure & Identifiers


Interactive Chemical Structure Model





Levonorgestrel-D8 (major): A Stable Isotope-Labeled Internal Standard for Precise LC-MS/MS Quantification of Levonorgestrel in Biological Matrices


Levonorgestrel-D8 (major) is a stable isotope-labeled analog of the synthetic progestin levonorgestrel, wherein eight hydrogen atoms are replaced by deuterium atoms . This deuterated compound is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of levonorgestrel in complex biological samples, such as human plasma and serum . Its molecular formula is C₂₁H₂₀O₂D₈, and its molecular weight is 320.5 g/mol, which provides a distinct mass shift compared to the unlabeled analyte .

Why Unlabeled Levonorgestrel or Alternate Deuterated Analogs Cannot Substitute for Levonorgestrel-D8 in Validated Bioanalytical Methods


Substituting unlabeled levonorgestrel or even a different deuterated analog (e.g., Levonorgestrel-D6) for Levonorgestrel-D8 (major) in a validated LC-MS/MS assay introduces significant risks to data integrity. The use of an unlabeled IS fails to correct for matrix effects and recovery inconsistencies, violating FDA and EMA bioanalytical method validation guidelines [1]. Furthermore, a deuterated IS with a smaller mass shift (e.g., +6 Da) may experience spectral overlap from the analyte's natural M+6 isotope, causing cross-talk and compromised accuracy, particularly at low concentrations near the lower limit of quantification (LLOQ) [2]. The specific +8 Da mass shift of Levonorgestrel-D8 (major) ensures chromatographic co-elution and clear mass separation, providing a more robust and reliable calibration curve [3].

Quantitative Differentiation of Levonorgestrel-D8 (major) as an Internal Standard for LC-MS/MS


Mass Shift (+8 Da) for Reduced Spectral Cross-Talk Compared to +6 Da Internal Standards

Levonorgestrel-D8 (major) provides a +8 Da mass shift relative to unlabeled levonorgestrel, compared to the +6 Da shift offered by Levonorgestrel-D6 . A larger mass shift significantly reduces the risk of cross-talk between the internal standard's mass channel and the naturally occurring M+6 isotope peak of the analyte, which can be substantial (up to ~3-5% relative abundance for a C21 compound) [1]. This results in improved accuracy at low analyte concentrations [1].

LC-MS/MS Bioanalysis Isotope Dilution

High Isotopic Purity (≥98 atom % D) Minimizes Unlabeled Analyte Contamination

Reputable vendors specify the isotopic purity of Levonorgestrel-D8 (major) at ≥98 atom % D, with chemical purity ≥99% by HPLC . Lower isotopic purity in an internal standard (e.g., <95 atom % D) introduces a measurable amount of unlabeled analyte equivalent, which directly contributes to the background signal and can falsely elevate measured concentrations, especially at the LLOQ [1].

Isotopic Purity Quality Control LC-MS/MS

Compensation for Matrix Effects and Recovery Inconsistencies in Plasma Samples

In an LC-MS/MS method for levonorgestrel in human plasma using a deuterated norgestrel internal standard, the total analyte recovery exceeded 92%, and matrix interferences were excluded by post-column infusion [1]. The use of Levonorgestrel-D8 (major), a stable isotope-labeled (SIL) IS, co-elutes with the analyte, thereby normalizing for any variation in extraction efficiency, ionization suppression/enhancement, and sample-to-sample inconsistency [2].

Matrix Effects Sample Preparation Validation

Validated Application Scenarios for Levonorgestrel-D8 (major) in Bioanalysis


Quantification of Levonorgestrel in Pharmacokinetic and Bioequivalence Studies

Levonorgestrel-D8 (major) is the optimal internal standard for the precise and accurate quantification of levonorgestrel in human plasma samples from clinical trials. Its use is mandated to meet regulatory guidelines (FDA, EMA) for bioanalytical method validation, ensuring that the resulting data on Cmax, AUC, and half-life are reliable for demonstrating bioequivalence between a test and reference formulation [1].

Monitoring Low-Dose Levonorgestrel Release from Intrauterine Devices (IUDs)

Due to the very low systemic concentrations of levonorgestrel released by IUDs (often <1 ng/mL), a highly sensitive LC-MS/MS method with a robust SIL-IS is required. Levonorgestrel-D8 (major) with its high isotopic purity is specifically suited for achieving the sub-nanomolar LLOQs (e.g., 0.05 ng/mL) necessary for this application, as demonstrated in published assays [2].

Investigating Drug-Drug Interactions Involving Hormonal Contraceptives

Co-administration of levonorgestrel-containing contraceptives with other drugs (e.g., antiepileptics) can alter progestin plasma levels. The use of Levonorgestrel-D8 (major) as a SIL-IS in multiplexed LC-MS/MS assays allows for the simultaneous and accurate measurement of levonorgestrel alongside other progestins, facilitating robust assessment of clinically relevant drug interactions [3].

Technical Documentation Hub

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